3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid
Overview
Description
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with chlorine and two methoxy groups. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: Lacks the chlorine substitution, leading to different chemical reactivity and biological activity.
3-(2,4-dimethoxyphenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness: 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-chlorinated analogs.
Biological Activity
3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group and two methoxy groups on the phenyl ring, which contribute to its unique chemical reactivity and biological activity. The molecular formula is , and it exhibits properties typical of phenolic compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer effects. For instance, it has shown potential in modulating pathways related to apoptosis and cell cycle regulation.
- Antioxidant Activity : Like many phenolic compounds, it may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The IC50 values indicate significant inhibitory effects, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several derivatives of this compound against HCT-116 colon cancer cells. The results indicated that the compound selectively inhibited cancerous cells while sparing normal cells, highlighting its therapeutic potential .
- Mechanistic Insights : Research utilizing molecular docking studies suggested that the compound interacts with heat shock protein 90 (HSP90), a key player in cancer cell survival and proliferation. The inhibition of HSP90 may lead to increased apoptosis in cancer cells .
- Comparative Analysis : In comparative studies with other known anticancer agents such as doxorubicin, this compound exhibited comparable or superior cytotoxicity against certain cancer cell lines .
Properties
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3,5H,4,6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKSDKXZUPXVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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